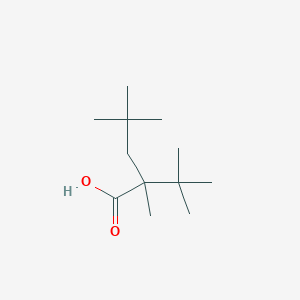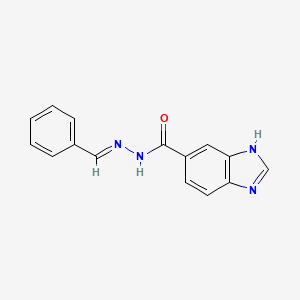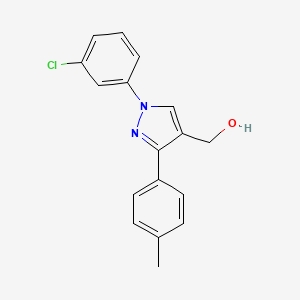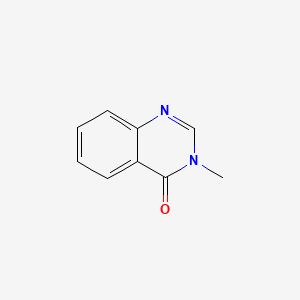
2,2,2-trifluoro-N-(5-nitro-2-pyrimidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(5-nitro-2-pirimidinil)acetamida es un compuesto químico con la fórmula molecular C6H3F3N4O3
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,2,2-trifluoro-N-(5-nitro-2-pirimidinil)acetamida típicamente involucra los siguientes pasos:
Materiales de Inicio: La síntesis comienza con la selección de materiales de inicio apropiados, como 5-nitro-2-pirimidinamina y cloruro de 2,2,2-trifluoroacetilo.
Condiciones de Reacción: La reacción generalmente se lleva a cabo en una atmósfera inerte, como nitrógeno o argón, para evitar reacciones secundarias no deseadas. Solventes como diclorometano o tetrahidrofurano se utilizan comúnmente.
Pasos de Reacción: La 5-nitro-2-pirimidinamina primero reacciona con cloruro de 2,2,2-trifluoroacetilo en presencia de una base, como trietilamina, para formar el producto deseado. La mezcla de reacción luego se agita a una temperatura controlada, típicamente alrededor de 0-5°C, para garantizar una conversión completa.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2,2,2-trifluoro-N-(5-nitro-2-pirimidinil)acetamida puede involucrar reactores a gran escala y sistemas automatizados para garantizar una calidad y un rendimiento consistentes. Los parámetros del proceso, como la temperatura, la presión y el tiempo de reacción, se optimizan para maximizar la eficiencia y minimizar los costos.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,2,2-Trifluoro-N-(5-nitro-2-pirimidinil)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede oxidar aún más para formar derivados nitroso u otros estados de oxidación más altos.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Los agentes reductores comunes incluyen gas hidrógeno con paladio sobre carbono (Pd/C) o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en presencia de una base para facilitar las reacciones de sustitución.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro típicamente produce 2,2,2-trifluoro-N-(5-amino-2-pirimidinil)acetamida.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(5-nitro-2-pirimidinil)acetamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición enzimática y las interacciones proteína-ligando debido a sus características estructurales únicas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas, como mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo por el cual 2,2,2-trifluoro-N-(5-nitro-2-pirimidinil)acetamida ejerce sus efectos depende de su interacción con los objetivos moleculares. El grupo nitro puede participar en reacciones redox, mientras que el grupo trifluorometilo puede influir en la lipofilia del compuesto y la afinidad de unión a proteínas y enzimas. Estas interacciones pueden modular varias vías biológicas, lo que lleva a los efectos deseados.
Comparación Con Compuestos Similares
Compuestos Similares
- 2,2,2-Trifluoro-N-(1-metil-2-feniletil)acetamida
- 2,2,2-Trifluoro-N-(4-hidroxifenil)acetamida
- 2,2,2-Trifluoro-N-(1,3-tiazol-2-il)acetamida
Singularidad
En comparación con compuestos similares, 2,2,2-trifluoro-N-(5-nitro-2-pirimidinil)acetamida es única debido a la presencia de ambos grupos trifluorometilo y nitropirimidinilo. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
658-77-5 |
|---|---|
Fórmula molecular |
C6H3F3N4O3 |
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(5-nitropyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C6H3F3N4O3/c7-6(8,9)4(14)12-5-10-1-3(2-11-5)13(15)16/h1-2H,(H,10,11,12,14) |
Clave InChI |
XNRDQOMWWCVGSK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)NC(=O)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)


![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)





![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)


